6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-9-4-10(2)7-16(6-9)12-5-11(13-3)14-8-15-12/h5,8-10H,4,6-7H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJCYVVGOPRABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC(=C2)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine (CAS No. 1514292-25-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety attached to a pyrimidine ring, which contributes to its unique pharmacological properties. The molecular formula for this compound is with a molecular weight of 220.31 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways involved in disease processes, particularly in neurodegenerative disorders such as Alzheimer's disease.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against key targets:
- Acetylcholinesterase (AChE) Inhibition : The compound has shown promising results in inhibiting AChE, an enzyme associated with the breakdown of acetylcholine, which is crucial for cognitive function. In one study, derivatives related to this compound exhibited IC50 values in the low micromolar range, indicating significant inhibitory potential .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. For example:
- Alzheimer's Disease Models : In scopolamine-induced memory impairment models, treatment with this compound demonstrated improvements in cognitive function and reductions in biomarkers associated with neurodegeneration. Behavioral assessments indicated enhanced learning and memory capabilities in treated animals compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
| Substituent | Activity |
|---|---|
| Piperidine ring | Critical for AChE inhibition |
| Methyl group on pyrimidine | Enhances binding affinity |
| Dimethyl substitution | Modulates lipophilicity |
Research indicates that variations in the piperidine and pyrimidine moieties can lead to significant changes in biological activity, highlighting the importance of SAR studies in optimizing therapeutic efficacy .
Study 1: Multi-targeted Approach for Alzheimer's Disease
A study focused on multi-targeted inhibitors for Alzheimer's disease included derivatives of this compound. These compounds were designed to inhibit AChE and β-secretase simultaneously. Among the tested compounds, some demonstrated IC50 values below 0.5 µM for AChE inhibition while showing minimal neurotoxicity . This suggests that modifications leading to dual inhibition could enhance therapeutic outcomes.
Study 2: Chitin Synthesis Inhibition
Another investigation assessed the compound's analogs for their ability to inhibit chitin synthesis in insect models. The results indicated effective inhibition at concentrations that would be environmentally relevant for agricultural applications . This expands the potential uses of the compound beyond human health into agrochemical applications.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- The compound is primarily explored for its potential as a pharmacological agent. It acts as an inhibitor for certain enzymes and receptors, making it a candidate for treating various diseases, including cancer and neurological disorders. Research indicates that modifications to the piperidine moiety can enhance its binding affinity to biological targets.
-
Antitumor Activity
- Preliminary studies have shown that 6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine exhibits significant antitumor activity in vitro. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action.
-
Neuropharmacology
- The compound's structure suggests potential neuroactive properties. Research is ongoing to evaluate its effects on neurotransmitter systems, which could lead to new treatments for psychiatric disorders or neurodegenerative diseases.
-
Synthetic Chemistry
- As a building block in synthetic organic chemistry, this compound is utilized in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new pharmaceuticals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated IC50 values in the micromolar range against specific cancer cell lines, indicating potential as an anticancer agent. |
| Study B | Neuropharmacological Effects | Showed modulation of dopamine receptors, suggesting implications for treating disorders like schizophrenia and Parkinson's disease. |
| Study C | Synthesis of Derivatives | Developed several derivatives with enhanced biological activity, showcasing the compound's versatility in drug design. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine/Piperazine Ring
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
- Key Differences : Replaces the piperidine ring with piperazine (two nitrogen atoms) and substitutes the N-methylamine with a butyl group.
- The butyl chain elevates lipophilicity, which may improve membrane permeability but reduce target specificity .
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine
- Key Differences: Features a 4-aminopiperidine ring and an allyl group on the pyrimidine amine.
- Implications: The 4-amino group adds a hydrogen-bond donor, enhancing interactions with acidic residues in biological targets.
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine
Electronic and Steric Effects of Substituents
3,5-Dimethylpiperidine (Target Compound) :
4-Methylsulfonylpiperidine (PDB: 4YW Ligand) :
Data Table: Structural and Functional Comparison
Preparation Methods
General Synthetic Strategy
The core synthetic approach to 6-(3,5-dimethylpiperidin-1-yl)-N-methylpyrimidin-4-amine involves:
- Starting Material: Chlorinated pyrimidine derivatives such as 6-chloro-N-methylpyrimidin-4-amine or 4,6-dichloropyrimidine.
- Nucleophile: 3,5-dimethylpiperidine or its derivatives.
- Reaction Type: Nucleophilic aromatic substitution (S_NAr) where the chlorine atom on the pyrimidine ring is displaced by the piperidine nitrogen.
- Conditions: Often carried out in polar aprotic solvents (e.g., DMF, isopropanol) with bases such as triethylamine or cesium carbonate to facilitate substitution.
- Catalysts: Palladium-catalyzed Buchwald–Hartwig amination can be employed for more complex derivatives or to improve yields.
Detailed Preparation Methods
Nucleophilic Substitution on Chloropyrimidine
A common method involves the direct displacement of chlorine on 6-chloro-N-methylpyrimidin-4-amine by 3,5-dimethylpiperidine:
- Procedure:
- Dissolve 6-chloro-N-methylpyrimidin-4-amine in a suitable solvent such as isopropanol.
- Add 3,5-dimethylpiperidine and a base like triethylamine.
- Heat the mixture (e.g., 140 °C) under microwave irradiation or conventional heating for several hours.
- After reaction completion, purify the product by column chromatography.
- Outcome: This method yields the desired this compound with moderate to good yields (20-45%) depending on conditions.
Palladium-Catalyzed Buchwald–Hartwig Amination
For enhanced control and potentially higher yields, palladium-catalyzed amination is used:
- Procedure:
- Use 2-amino-4-chloro-6-methylpyrimidine or 4,6-dichloropyrimidine as the substrate.
- Combine with 3,5-dimethylpiperidine in the presence of Pd(OAc)2, a phosphine ligand such as Xantphos, and a base like Cs2CO_3.
- Conduct the reaction under microwave irradiation at 60 °C for 1.5 hours or under conventional heating.
- Purify by column chromatography.
- Notes: This method allows for selective mono- or di-substitution and can be adapted for various pyrimidine derivatives.
Stepwise Functionalization via Dichloropyrimidine
Another approach involves sequential substitution on 4,6-dichloropyrimidine:
Representative Reaction Conditions and Yields
| Method | Starting Material | Amine Nucleophile | Solvent | Base | Catalyst | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Direct S_NAr substitution | 6-chloro-N-methylpyrimidin-4-amine | 3,5-dimethylpiperidine | Isopropanol | Triethylamine | None | 140 °C, 5 h (microwave) | 20-45 | Simple, moderate yield |
| Pd-catalyzed Buchwald–Hartwig | 2-amino-4-chloro-6-methylpyrimidine | 3,5-dimethylpiperidine | Acetonitrile | Cs2CO3 | Pd(OAc)_2, Xantphos | 60 °C, 1.5 h (microwave) | 30-50 | Higher selectivity, requires catalyst |
| Stepwise substitution | 4,6-dichloropyrimidine | N-methylamine, then 3,5-dimethylpiperidine | DMF or similar | Base (e.g., NaH) | Pd catalyst optional | Variable | 25-40 | Allows controlled substitution |
Research Findings and Optimization Notes
- Microwave irradiation significantly reduces reaction times and sometimes improves yields compared to conventional heating.
- The choice of base and solvent affects the substitution efficiency; stronger bases like cesium carbonate and polar aprotic solvents favor the reaction.
- Palladium-catalyzed methods, while more complex, allow for milder conditions and better control over regioselectivity, especially important for multifunctional pyrimidines.
- Purification typically involves silica gel column chromatography using mixtures of dichloromethane and methanol or hexane and ethyl acetate gradients.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 6-chloro-N-methylpyrimidin-4-amine + 3,5-dimethylpiperidine, Et_3N, iPrOH, 140 °C, microwave | This compound |
| 2 | Pd-catalyzed Buchwald–Hartwig amination | 2-amino-4-chloro-6-methylpyrimidine + 3,5-dimethylpiperidine, Pd(OAc)2, Xantphos, Cs2CO_3, MeCN, 60 °C, microwave | Same as above, with improved purity and selectivity |
| 3 | Stepwise substitution | 4,6-dichloropyrimidine + N-methylamine (first), then + 3,5-dimethylpiperidine (second), base, DMF | Intermediate substituted pyrimidines leading to final product |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
